molecular formula C12H19NO B14679564 1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one CAS No. 33023-01-7

1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one

Katalognummer: B14679564
CAS-Nummer: 33023-01-7
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: PRGCCJPXJZTXMB-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one is a complex organic compound with a unique structure that includes a hexahydroindolizine ring fused with a butanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one typically involves the following steps:

    Formation of the Hexahydroindolizine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the Butanone Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butanone moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Butanone: A simpler ketone with similar reactivity but lacking the hexahydroindolizine ring.

    Hexahydroindolizine Derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one is unique due to its combination of the hexahydroindolizine ring and the butanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

33023-01-7

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

1-[(8aR)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]butan-1-one

InChI

InChI=1S/C12H19NO/c1-2-5-12(14)10-6-3-8-13-9-4-7-11(10)13/h6,11H,2-5,7-9H2,1H3/t11-/m1/s1

InChI-Schlüssel

PRGCCJPXJZTXMB-LLVKDONJSA-N

Isomerische SMILES

CCCC(=O)C1=CCCN2[C@@H]1CCC2

Kanonische SMILES

CCCC(=O)C1=CCCN2C1CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.